2,6-Dimethyl-1-naphthaldehyde
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Overview
Description
2,6-Dimethyl-1-naphthaldehyde is an organic compound belonging to the class of aromatic aldehydes It is characterized by the presence of two methyl groups attached to the naphthalene ring at positions 2 and 6, and an aldehyde group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-1-naphthaldehyde can be synthesized through the formylation of 2,6-dimethylnaphthalene. The formylation reaction involves the introduction of a formyl group (-CHO) into the aromatic ring. This can be achieved using carbon monoxide in the presence of a catalyst. One common method involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the same formylation process but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: 2,6-Dimethyl-1-naphthoic acid.
Reduction: 2,6-Dimethyl-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,6-Dimethyl-1-naphthaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-naphthaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaldehyde: Lacks the methyl groups at positions 2 and 6.
2,6-Dimethylnaphthalene: Lacks the aldehyde group at position 1.
2-Naphthaldehyde: Lacks the methyl groups at positions 2 and 6
Uniqueness
2,6-Dimethyl-1-naphthaldehyde is unique due to the presence of both the aldehyde group and the methyl groups at specific positions on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
2,6-Dimethyl-1-naphthaldehyde is an aromatic aldehyde characterized by its molecular formula C12H12O. The compound features a naphthalene ring with two methyl groups at the 2 and 6 positions, along with an aldehyde functional group at the 1 position. This unique structure contributes to its diverse biological activities, including antimicrobial properties, enzyme inhibition, and potential anticancer effects.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Various studies have shown its effectiveness against a range of bacterial strains, highlighting its potential as a natural antimicrobial agent. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, which can play a crucial role in various metabolic pathways. For instance, it has shown promise in inhibiting certain cytochrome P450 enzymes, which are vital for drug metabolism and detoxification processes. This property suggests potential applications in pharmacology and toxicology.
3. Cytotoxicity Against Cancer Cells
In vitro assays have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown selective toxicity towards cancer cells while exhibiting lower toxicity to normal cells. This selectivity is essential for developing targeted cancer therapies.
Table 1: Summary of Biological Activities
Activity | Findings |
---|---|
Antimicrobial | Effective against multiple bacterial strains; disrupts cell membranes. |
Enzyme Inhibition | Inhibits cytochrome P450 enzymes; affects drug metabolism pathways. |
Cytotoxicity | Selective toxicity towards cancer cell lines; lower toxicity to normal cells. |
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
- Cytotoxicity Assay : In a study evaluating the effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound induced apoptosis through the activation of caspase pathways. The IC50 values indicated potent cytotoxicity at low concentrations .
The biological activity of this compound can be attributed to its structural characteristics that facilitate interactions with biological macromolecules:
- Cell Membrane Interaction : The hydrophobic nature of the naphthalene ring allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function.
- Enzyme Binding : The aldehyde group can form reversible covalent bonds with nucleophilic amino acid residues in enzymes, leading to inhibition.
Properties
Molecular Formula |
C13H12O |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,6-dimethylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-3-6-12-11(7-9)5-4-10(2)13(12)8-14/h3-8H,1-2H3 |
InChI Key |
NYJRVZJSXBPGAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)C=O |
Origin of Product |
United States |
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